![molecular formula C6H2Cl2F2 B1295427 1,3-Dichloro-2,4-difluorobenzene CAS No. 36556-37-3](/img/structure/B1295427.png)
1,3-Dichloro-2,4-difluorobenzene
Overview
Description
1,3-Dichloro-2,4-difluorobenzene is an organic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
Preparation Methods
The synthesis of 1,3-Dichloro-2,4-difluorobenzene typically involves the halogenation of benzene derivatives. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction, which replaces the diazonium group with a fluorine atom . Another approach involves the catalytic elimination of halogen from a 1,3-difluorohalobenzene .
Chemical Reactions Analysis
1,3-Dichloro-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like chlorine and fluorine makes it susceptible to NAS reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.
Common reagents for these reactions include halogenating agents, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary but often include further substituted benzene derivatives.
Scientific Research Applications
Organic Synthesis
1,3-Dichloro-2,4-difluorobenzene serves as a versatile building block in organic synthesis. It can undergo various reactions such as:
- Electrophilic Aromatic Substitution : The compound can react with electrophiles due to the electron-withdrawing nature of the halogens.
- Nucleophilic Aromatic Substitution : The halogen substituents allow for nucleophilic attack, facilitating the formation of more complex organic molecules.
These reactions are crucial in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its potential as a scaffold for drug design. The introduction of fluorine atoms often enhances the bioavailability and pharmacokinetic properties of drug molecules. Research indicates that derivatives of this compound could target diseases associated with fluorine deficiency, such as dental caries and osteoporosis .
Case Study : A study demonstrated that compounds derived from this structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in developing antimicrobial agents .
Material Science
The compound is also investigated for its applications in material science. It can be utilized in the development of liquid crystals with specific properties such as thermal stability and refractive index. These materials find applications in displays, sensors, and optoelectronic devices .
Mechanism of Action
The mechanism of action for 1,3-Dichloro-2,4-difluorobenzene primarily involves its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to attack by nucleophiles and electrophiles .
Comparison with Similar Compounds
1,3-Dichloro-2,4-difluorobenzene can be compared with other halogenated benzene derivatives such as:
- 1,3-Difluorobenzene
- 1,4-Dichloro-2,5-difluorobenzene
- 1-Chloro-2,4-difluorobenzene
These compounds share similar reactivity patterns due to the presence of halogen atoms but differ in their specific substitution patterns, which can influence their chemical behavior and applications .
Biological Activity
1,3-Dichloro-2,4-difluorobenzene (C6H2Cl2F2) is a halogenated aromatic compound with significant applications in chemical synthesis and potential biological implications. Understanding its biological activity is crucial for assessing its safety, environmental impact, and therapeutic potential.
This compound is characterized by the presence of two chlorine and two fluorine atoms on a benzene ring. This unique substitution pattern influences its reactivity and interaction with biological systems. Its molecular structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C6H2Cl2F2 |
Molecular Weight | 175.00 g/mol |
Boiling Point | 128-130 °C |
Density | 1.350 g/cm³ |
Flash Point | 32 °C |
Toxicological Profile
Research indicates that this compound exhibits varying degrees of toxicity depending on exposure levels and routes. Studies have shown that halogenated compounds can disrupt endocrine functions and may have carcinogenic properties. The U.S. Environmental Protection Agency (EPA) has identified several halogenated compounds as potential environmental pollutants with health risks associated with long-term exposure .
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through electrophilic substitution reactions. The presence of electron-withdrawing halogens enhances its reactivity towards nucleophiles, potentially leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins.
Case Studies
Research Findings
Recent studies have focused on the synthesis and reactivity of halogenated benzene derivatives:
- A study demonstrated that this compound can serve as an intermediate in the synthesis of more complex organic molecules through palladium-catalyzed cross-coupling reactions .
- Another investigation into the reactivity of substituted benzenes indicated that compounds like this compound exhibit significant electrophilic character due to the presence of multiple halogens .
Summary Table of Biological Activities
Properties
IUPAC Name |
1,3-dichloro-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHNTJXRSWNSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190053 | |
Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-37-3 | |
Record name | 1,3-Dichloro-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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